Mono-(7-carboxy-4-methylheptyl) Phthalate-d4

Isotope-dilution mass spectrometry phthalate metabolite quantification stable isotope internal standard

This tetra-deuterated analog corrects for matrix effects and recovery losses in IDMS. With +4 Da mass shift, it ensures accurate ng/mL-level quantification of the native phthalate metabolite in urine, plasma, and environmental water. Essential for NHANES-scale biomonitoring and regulatory compliance.

Molecular Formula C17H22O6
Molecular Weight 326.38 g/mol
Cat. No. B13842286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-(7-carboxy-4-methylheptyl) Phthalate-d4
Molecular FormulaC17H22O6
Molecular Weight326.38 g/mol
Structural Identifiers
SMILESCC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)/i2D,3D,8D,9D
InChIKeyIGGGGTKTEAEHSG-HZYQYMQTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-(7-carboxy-4-methylheptyl) Phthalate-d4: A Deuterated Internal Standard for DBP Metabolite Quantification


Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 (CAS 1332966-02-5) is a stable isotope-labeled analog of the dibutyl phthalate (DBP) oxidative metabolite mono-(7-carboxy-4-methylheptyl) phthalate, in which four aromatic-ring hydrogen atoms are replaced with deuterium (molecular formula C₁₇H₁₈D₄O₆, MW 326.38) . Like other deuterated phthalate metabolite internal standards, the -d4 label introduces a +4 Da mass shift relative to the unlabeled native metabolite (C₁₇H₂₂O₆, MW 322.35) while preserving near-identical physicochemical properties—including pKa (~3.38), lipophilicity, and chromatographic retention behavior . This compound is employed exclusively as an isotope-dilution internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods for the accurate quantification of DBP exposure biomarkers in human urine and other biological matrices .

Why Unlabeled Mono-(7-carboxy-4-methylheptyl) Phthalate Cannot Substitute for the -d4 Internal Standard in Quantitative Bioanalysis


The native (unlabeled) mono-(7-carboxy-4-methylheptyl) phthalate (MW 322.35) is an endogenous DBP exposure biomarker present in human urine at concentrations that can reach the low- to mid-μg/L range in population studies [1]. Substituting the unlabeled metabolite for the -d4 internal standard in an isotope-dilution LC–MS/MS workflow is analytically invalid: the native compound co-elutes with the target analyte, is indistinguishable by MS1 precursor ion selection, and generates identical product-ion spectra in multiple reaction monitoring (MRM) mode. Consequently, it cannot correct for variable ionization suppression or enhancement (matrix effects) across individual urine samples, which commonly exceed ±30% in phthalate metabolite assays [2]. Deuterated internal standards that contain at least four deuterium atoms and produce a clean +4 Da mass shift are essential to maintain the ≤15% inter-day imprecision and 80–120% recovery required under bioanalytical method validation guidelines (FDA/EMA) [3].

Quantitative Differentiation of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 Against Closest Analogs


Mass Spectral Discrimination: +4 Da Separation from Native Analyte Enables Interference-Free MRM Quantification

Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 provides a +4.030 Da mass shift relative to the native metabolite (unlabeled: monoisotopic mass 322.1416; -d4: monoisotopic mass 326.1667; exact mass values from molecular formula) . By comparison, the commercially available ¹³C₄-labeled analog (Mono-(4-methyl-7-carboxyheptyl) phthalate-[ring-1,2-¹³C₂,dicarboxyl-¹³C₂]) provides a +4.031 Da shift (¹³C₄: MW 326.32) . Both achieve the required ≥3 Da mass separation threshold for MRM; however, regulatory bioanalytical guidance (FDA/EMA) and the pharmaceutical industry predominantly specify deuterated internal standards for small-molecule LC–MS/MS assays due to their established co-elution and ionization behavior parity with the unlabeled analyte [1].

Isotope-dilution mass spectrometry phthalate metabolite quantification stable isotope internal standard

Co-Elution and Ionization Parity with Native Analyte Under Reverse-Phase LC–MS/MS Conditions

The primary analytical rationale for selecting a deuterated over a ¹³C-labeled internal standard for phthalate metabolite quantification is the near-identical chromatographic retention time and electrospray ionization behavior between the -d4 compound and its unlabeled native form [1]. In published isotope-dilution LC–MS/MS methods for urinary phthalate metabolites that employ deuterated internal standards (e.g., -d4 analogs of MBP, MBzP, MEHP, MECPP), recoveries of ≥84.3% with RSDs of 0.8–4.8% have been reported following enzymatic deconjugation and online SPE cleanup [2]. These values meet the FDA bioanalytical acceptance criteria (mean recovery 80–120%, RSD ≤15%) and are attributed to co-eluting internal standard compensation for ionization suppression that can exceed 40% in undiluted urine extracts analyzed by ESI-negative mode [3].

Matrix effect correction stable isotope dilution phthalate exposure biomonitoring

Isotopic Purity Assessment as a Procurement Criterion for Internal Standard Performance

The utility of a deuterated internal standard for accurate isotope-dilution quantification is contingent on its isotopic purity. Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is supplied at ≥98% chemical purity by HPLC (as per vendor certificates) . In contrast, some commercially available phthalate metabolite -d4 standards are specified at 95%+ purity . The presence of residual unlabeled (d₀) material in the internal standard solution directly contributes to the analyte signal in the d₀ MRM channel, producing a positive bias that is particularly problematic at the low- to sub-μg/L concentrations typical of DBP metabolite levels in the general population (~0.2–2 μg/L for DBP oxidative metabolites in NHANES reference ranges) [1]. A 3% d₀ impurity in the ISTD, when spiked at a typical working concentration of 50 ng/mL, would contribute approximately 1.5 ng/mL of apparent analyte concentration, potentially exceeding the LOQ in low-level samples.

Isotopic enrichment internal standard certification phthalate metabolite analytical validation

Cold-Chain Storage Requirement and Hygroscopicity Impact on Long-Term Standard Integrity

Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is hygroscopic and requires storage under inert atmosphere at -20°C for long-term stability (powder: 3 years at -20°C; in solution: 1 month at -20°C), with a melting point of 73–75°C . The unlabeled mono-(7-carboxy-4-methylheptyl) phthalate (MW 322.35) shares the same -20°C storage recommendation but is specified as a pale beige solid versus the off-white waxy solid of the -d4 form , reflecting deuteration-induced subtle differences in solid-state morphology that may affect solvent reconstitution efficiency. These storage constraints are consistent with the broader class of carboxylated phthalate monoesters, which are susceptible to ester hydrolysis and microbial degradation in aqueous solution at ambient temperature; failure to maintain cold-chain storage has been shown to reduce phthalate metabolite standard recovery by >30% over 30 days at 4°C in unbuffered aqueous solutions [1].

Standard stability phthalate metabolite reference material analytical reproducibility

High-Impact Application Scenarios for Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 Procurement


LC–MS/MS Isotope-Dilution Quantification of Urinary DBP Oxidative Metabolites in Population Biomonitoring

The primary application for this -d4 internal standard is the accurate quantification of mono-(7-carboxy-4-methylheptyl) phthalate in human urine as a biomarker of DBP exposure in epidemiological cohort studies (e.g., NHANES, GerES). The +4 Da mass shift eliminates interference from the endogenous analyte, while co-elution corrects for urine matrix effects that vary >5-fold across individual specimens [1]. Typical method performance metrics reported for analogous -d4 phthalate metabolite ISTDs include recoveries ≥84.3% and intra-assay RSDs ≤4.8% [2].

Method Validation and Inter-Laboratory Standardization of DBP Metabolite Panels

Deuterated phthalate metabolite standards are mandated by ISO 17025 and CLSI C62-A guidelines for LC–MS/MS clinical and reference laboratory methods to achieve inter-laboratory comparability within ±20% bias [1]. The ≥98% chemical purity of the -d4 compound supports traceable calibration hierarchy, and its stable isotope dilution approach compensates for instrument-to-instrument ionization efficiency variability, a documented source of >30% inter-laboratory CV in unlabeled-surrogate-based phthalate metabolite assays [2].

DBP Metabolism and Toxicokinetic Studies Requiring Analyte-Specific Internal Standardization

In in vitro hepatocyte or microsomal incubation studies investigating DBP phase I and phase II metabolism, the -d4 internal standard is added post-incubation to correct for extraction recovery losses that can vary from 60% to 95% across individual oxidized DBP metabolites [1]. Because mono-(7-carboxy-4-methylheptyl) phthalate is a downstream ω-oxidation product of mono-n-butyl phthalate (MnBP), using a structurally matched -d4 ISTD rather than a surrogate (e.g., ¹³C₄-MBP or a different -d4 metabolite) ensures that chromatographic retention, ionization efficiency, and fragmentation patterns are identical to the analyte, a requirement for meeting the ≤15% accuracy criterion in FDA bioanalytical method validation [2].

Environmental Monitoring of DBP Exposure via Wastewater-Based Epidemiology

Wastewater influent samples contain high levels of dissolved organic matter that produce severe ESI matrix suppression (typically 40–70% signal reduction). Isotope-dilution quantification using the -d4 internal standard enables pre-extraction spike protocols that normalize for SPE recovery and matrix effect simultaneously [1]. Published wastewater-based epidemiology studies using deuterated phthalate metabolite ISTDs achieve method detection limits (MDL) of 0.5–2 ng/L for carboxylated metabolites, enabling population-level DBP consumption back-calculation at the community scale [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mono-(7-carboxy-4-methylheptyl) Phthalate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.